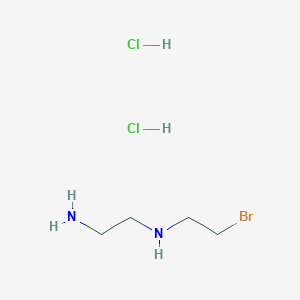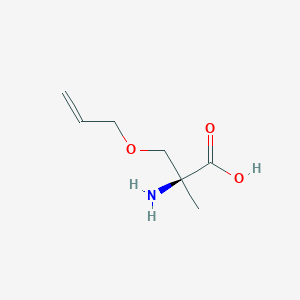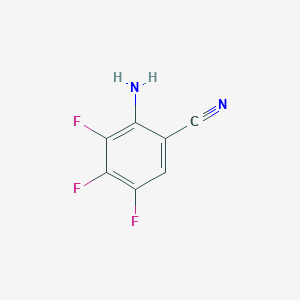
2-Amino-3,4,5-trifluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,4,5-trifluorobenzonitrile is an organic compound with the molecular formula C7H3F3N2 It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trifluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the reaction of 2,4,5-trifluorobenzonitrile with ammonia under specific conditions. The process involves:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used under controlled conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-3,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-3,4,5-trifluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
2,4,5-Trifluorobenzonitrile: Lacks the amino group, making it less reactive in certain biological contexts.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains chlorine atoms instead of an amino group, leading to different chemical and biological properties.
Uniqueness: 2-Amino-3,4,5-trifluorobenzonitrile is unique due to the presence of both an amino group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H3F3N2 |
|---|---|
Peso molecular |
172.11 g/mol |
Nombre IUPAC |
2-amino-3,4,5-trifluorobenzonitrile |
InChI |
InChI=1S/C7H3F3N2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1H,12H2 |
Clave InChI |
CYIQQSRRBKQLMB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
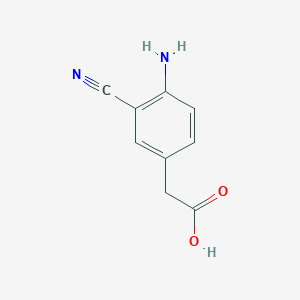
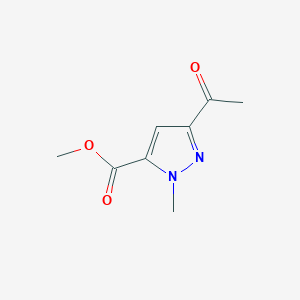



![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
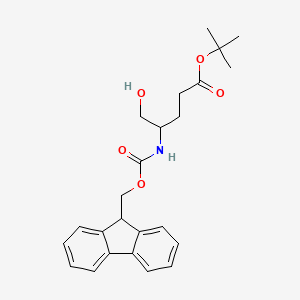
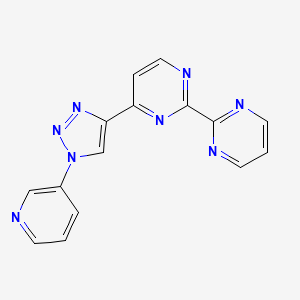
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
